2'-(Allyloxy)[1,1'-biphenyl]-2-ol
Description
2'-(Allyloxy)[1,1'-biphenyl]-2-ol is a biphenyl derivative featuring a hydroxyl (-OH) group at the 2-position and an allyloxy (-O-CH₂CH=CH₂) substituent at the 2'-position. This compound belongs to a broader class of hydroxylated biphenyls, which are of interest in medicinal chemistry, catalysis, and materials science due to their structural versatility and biological activity.
Properties
CAS No. |
76779-62-9 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(2-prop-2-enoxyphenyl)phenol |
InChI |
InChI=1S/C15H14O2/c1-2-11-17-15-10-6-4-8-13(15)12-7-3-5-9-14(12)16/h2-10,16H,1,11H2 |
InChI Key |
KVSUNYAWLODAJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Allyloxy)[1,1’-biphenyl]-2-ol typically involves the allylation of 2-hydroxybiphenyl. One common method includes the reaction of 2-hydroxybiphenyl with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 2’-(Allyloxy)[1,1’-biphenyl]-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-(Allyloxy)[1,1’-biphenyl]-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a biphenyl derivative with a reduced allyloxy group.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2’-allyloxybiphenyl-2-one.
Reduction: Formation of 2’-allyloxybiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-(Allyloxy)[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2’-(Allyloxy)[1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyloxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Substituent Variations
Table 1: Key Structural Features of Selected Biphenyl Derivatives
Key Observations :
- The allyloxy group in this compound enhances reactivity for further modifications (e.g., epoxide ring-opening in α-aryloxy alcohol synthesis) compared to non-allylated analogues .
- Fluorinated and methoxylated derivatives (e.g., 12j) exhibit improved receptor binding (e.g., GPR120 agonism) due to electron-withdrawing and donating effects .
- Sodium salts (e.g., sodium ortho-phenylphenolate) show higher water solubility, making them suitable for industrial applications, whereas allyloxy derivatives are more lipophilic .
Key Observations :
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
